molecular formula C29H40N2O3 B1674501 Lapisteride CAS No. 142139-60-4

Lapisteride

货号: B1674501
CAS 编号: 142139-60-4
分子量: 464.6 g/mol
InChI 键: NAGKTIAFDQEFJI-DPMIIFTQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

拉皮斯特利德的合成涉及多个步骤,从核心类固醇结构的制备开始。合成路线通常包括以下步骤:

    核心结构的形成: 核心类固醇结构是通过一系列涉及形成雄烯环系的反应合成的。

    官能化: 然后通过引入必要的官能团(例如甲氧基苯基和羧酰胺基)对核心结构进行官能化。

    最终修饰:

拉皮斯特利德的工业生产方法可能涉及使用类似反应条件的大规模合成,并针对产率和纯度进行优化。

化学反应分析

拉皮斯特利德会发生各种化学反应,包括:

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。这些反应形成的主要产物取决于所用试剂和条件的具体情况。

科学研究应用

相似化合物的比较

拉皮斯特利德在双重抑制两种 5α-还原酶同工酶方面是独一无二的。类似的化合物包括:

与非那雄胺相比,拉皮斯特利德具有抑制两种酶同工酶的优势,可能提供更全面地降低双氢睾酮水平。 它从未上市,可能是由于与疗效、安全性或商业可行性相关的问题 .

生物活性

Lapisteride, a compound classified as a dual inhibitor of the enzyme 5-alpha reductase (5α-reductase), has garnered attention for its potential therapeutic applications in treating benign prostatic hyperplasia (BPH) and androgenic alopecia. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and case studies.

This compound functions by inhibiting both isoforms of the 5α-reductase enzyme, which is crucial in converting testosterone to dihydrotestosterone (DHT). Elevated levels of DHT are linked to conditions such as BPH and hair loss. By reducing DHT levels, this compound may alleviate symptoms associated with these conditions.

Comparison with Other Inhibitors

CompoundType I InhibitionType II InhibitionClinical Use
This compoundDualDualBPH, Androgenic Alopecia
FinasterideWeakStrongBPH, Male Pattern Baldness
TurosterideModerateStrongBPH

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant 5α-reductase inhibition. Research indicates that it has a potency comparable to finasteride but with a broader inhibition profile across both isoforms of the enzyme .

In Vivo Studies

Although specific in vivo data on this compound is limited due to its non-commercial status, related compounds have shown promising results in animal models. For instance, turosteride, another 5α-reductase inhibitor, has been reported to reduce prostate size and inhibit tumor growth in preclinical studies . This suggests that this compound may have similar therapeutic effects.

Clinical Implications

While direct case studies specifically on this compound are scarce, the application of 5α-reductase inhibitors in clinical settings provides valuable insights. For example:

  • Case Study 1 : A patient with BPH treated with finasteride showed a 30% reduction in prostate volume over six months. This outcome highlights the potential efficacy of similar compounds like this compound in managing BPH symptoms.
  • Case Study 2 : In a study involving patients with androgenic alopecia, those treated with finasteride experienced a significant increase in hair regrowth after one year. This reinforces the hypothesis that this compound could yield comparable results due to its mechanism of action.

Side Effects and Considerations

Despite its therapeutic potential, this compound may be associated with side effects similar to those observed with other 5α-reductase inhibitors. Reported side effects include:

  • Depression
  • Acne
  • Sexual dysfunction (e.g., erectile dysfunction)

These side effects warrant careful consideration during clinical evaluation and patient counseling .

属性

CAS 编号

142139-60-4

分子式

C29H40N2O3

分子量

464.6 g/mol

IUPAC 名称

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2-(4-methoxyphenyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C29H40N2O3/c1-27(2,18-6-8-19(34-5)9-7-18)31-26(33)23-12-11-21-20-10-13-24-29(4,17-15-25(32)30-24)22(20)14-16-28(21,23)3/h6-9,15,17,20-24H,10-14,16H2,1-5H3,(H,30,32)(H,31,33)/t20-,21-,22-,23+,24+,28-,29+/m0/s1

InChI 键

NAGKTIAFDQEFJI-DPMIIFTQSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C

手性 SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

规范 SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CS 891
CS-891
CS891 cpd
N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-aza-5a-androst-1-ene-17beta-carboxamide
N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lapisteride
Reactant of Route 2
Lapisteride
Reactant of Route 3
Reactant of Route 3
Lapisteride
Reactant of Route 4
Lapisteride
Reactant of Route 5
Reactant of Route 5
Lapisteride
Reactant of Route 6
Lapisteride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。